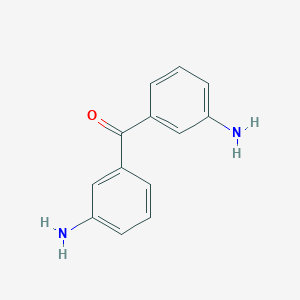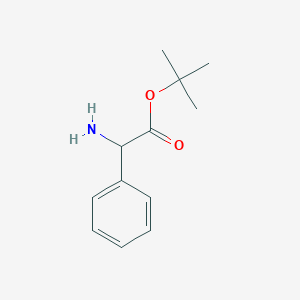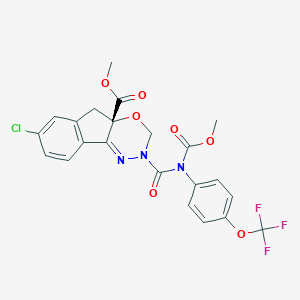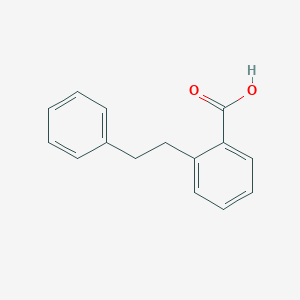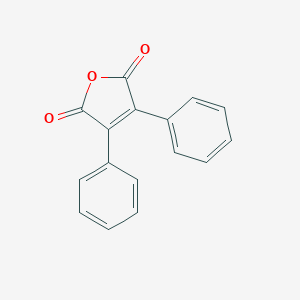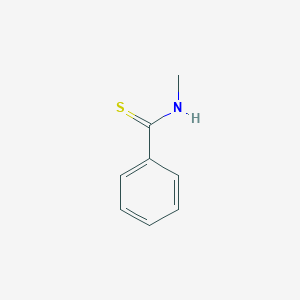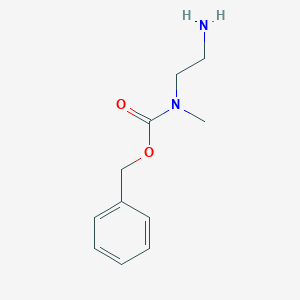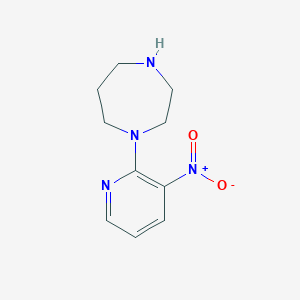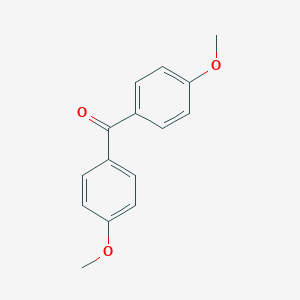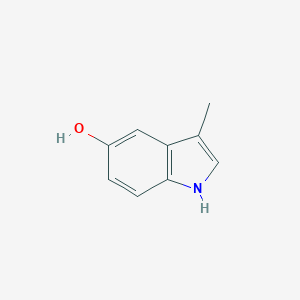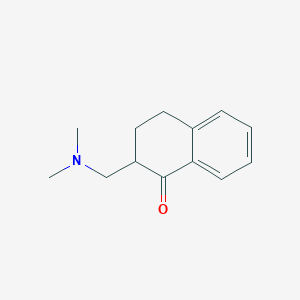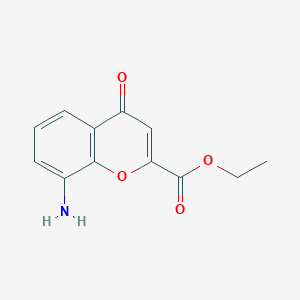![molecular formula C7H5Cl2N3 B177256 2,4-二氯-5-甲基-5H-吡咯并[3,2-d]嘧啶 CAS No. 129872-81-7](/img/structure/B177256.png)
2,4-二氯-5-甲基-5H-吡咯并[3,2-d]嘧啶
概述
描述
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: is an organic compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . This compound is a derivative of pyrrolo[3,2-d]pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 5. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine acts as a DPP-IV inhibitor . By inhibiting the action of DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration. The increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and consequently lower blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by interacting with the DPP-IV enzyme . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .
Result of Action
The primary result of the action of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the effective lowering of blood glucose levels . By inhibiting DPP-IV, it increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in decreased blood glucose levels, without causing risks such as weight gain and hypoglycaemia .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins within the cell
Cellular Effects
Some studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine. One common method includes the reaction of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 5 can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives with altered substitution patterns.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the methyl group at position 5.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Differently substituted pyrimidine derivative.
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery.
属性
IUPAC Name |
2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFQUBRAUGFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563388 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-81-7 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
